molecular formula C14H10ClNO B1486492 2-(Chloromethyl)-5-(naphthalen-1-yl)oxazole CAS No. 1152546-40-1

2-(Chloromethyl)-5-(naphthalen-1-yl)oxazole

Cat. No. B1486492
CAS RN: 1152546-40-1
M. Wt: 243.69 g/mol
InChI Key: IWOZHVPBFVCXKO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(naphthalen-1-yl)oxazole, also known as CMNO, is a heterocyclic compound that has been studied for its potential applications in a variety of fields. CMNO is a five-membered ring with two nitrogen atoms and a chlorine atom as substituents. It has been studied for its use as an intermediate for the synthesis of pharmaceuticals, as a ligand for coordination chemistry, and for its potential biological applications.

Scientific Research Applications

Deep-Blue Organic Light-Emitting Diodes (OLEDs)

The compound 2-(Chloromethyl)-5-(naphthalen-1-yl)oxazole has been utilized in the synthesis of bipolar host materials for deep-blue OLEDs. These materials, such as NA-AN-NA, exhibit good thermal stability and suitable energy levels that match the hole and electron transporting layers. OLEDs based on these hosts can achieve deep-blue emission with high external quantum efficiency and low efficiency roll-off, indicating the potential of such compounds in improving OLED performance .

Synthesis of Zerovalent Iron Nanoparticles

In the realm of inorganic synthesis, alkali metal naphthalenides are known as powerful reducing agents. The stability of these solutions is crucial for their application. For instance, stable solutions of [LiNaph] in THF have been used to prepare reactive zerovalent iron nanoparticles. These nanoparticles can be instantly reacted to form new compounds without remnants of the initial reduction process, such as LiCl, naphthalene, and THF .

Optical Resolution Using Lipase-Catalyzed Reaction

The design of binaphthol derivatives for optical resolution using lipase-catalyzed reactions is another area where related naphthalene compounds have been applied. Although not directly involving 2-(Chloromethyl)-5-(naphthalen-1-yl)oxazole, the methodology could potentially be adapted for its derivatives. This process involves the preparation of optically active alcohols with excellent enantioselectivity, which are then used as chiral templates for symmetric reactions .

Chemical Abstracts and Nomenclature

While not an application in the traditional sense, the compound 2-(Chloromethyl)-5-(naphthalen-1-yl)oxazole is indexed in chemical databases such as Chemical Abstracts. The nomenclature and indexing of such compounds are critical for researchers to locate and reference them in scientific literature, ensuring that the compound can be consistently identified across various studies .

properties

IUPAC Name

2-(chloromethyl)-5-naphthalen-1-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-8-14-16-9-13(17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOZHVPBFVCXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CN=C(O3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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